molecular formula C4H8 B576391 2-Methylpropene-1,1-D2 CAS No. 1560-59-4

2-Methylpropene-1,1-D2

Cat. No. B576391
CAS RN: 1560-59-4
M. Wt: 58.12
InChI Key: VQTUBCCKSQIDNK-DICFDUPASA-N
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Description

2-Methylpropene-1,1-D2, also known as Isobutylene, is a hydrocarbon with the molecular formula C4H6D2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene . At standard temperature and pressure, it is a colorless flammable gas .


Synthesis Analysis

Polymer and chemical grade isobutylene is typically obtained by dehydrating tertiary butyl alcohol (TBA) or catalytic dehydrogenation of isobutane . Gasoline additives methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are produced by reacting methanol or ethanol with isobutylene contained in butene streams from olefin steam crackers or refineries, or with isobutylene from dehydrated TBA .


Molecular Structure Analysis

The molecular structure of 2-Methylpropene-1,1-D2 can be represented as (CH3)2C=CH2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Isobutylene is used in the production of a variety of products. It is alkylated with butane to produce isooctane or dimerized to diisobutylene (DIB) and then hydrogenated to make isooctane, a fuel additive . Polymerization of isobutylene produces butyl rubber (polyisobutylene or PIB) .


Physical And Chemical Properties Analysis

2-Methylpropene-1,1-D2 has a density of 0.6±0.1 g/cm3, a boiling point of -5.0±7.0 °C at 760 mmHg, and a vapor pressure of 2143.2±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 23.5±0.8 kJ/mol and a flash point of -69.5±2.4 °C .

Scientific Research Applications

1. Catalysis and Chemical Transformations

2-Methylpropene, when combined with tungsten hydride-based catalysts, undergoes transformation into a mixture of 2,3-dimethylbutenes and neohexene. This reaction involves 2-methylpropene self-metathesis and a cascade reaction leading to dimerisation followed by cross metathesis (Garron et al., 2012).

2. Material Synthesis

Polymerizations of 2-methylpropene have been conducted using various techniques, demonstrating its potential in the synthesis of polymers with specific functional groups. This process involves using 2-methylpropene in conjunction with specific catalyst systems to achieve the desired polymer characteristics (Rajabalitabar et al., 1996).

3. Renewable Energy and Chemicals

2-Methylpropene can be produced from fermented 2-methyl-1-propanol (isobutanol) through catalytic dehydration. This process forms isobutylene, which serves as a platform molecule for synthesizing other fuels or chemicals, highlighting its role in renewable energy and chemical production (Taylor et al., 2010).

4. Reaction Mechanisms and Studies

Various studies have explored the reaction mechanisms involving 2-methylpropene. This includes investigations into the dimerization of 2-methylpropene under specific conditions like high temperatures and pressures, providing insights into its chemical behavior and potential industrial applications (Naito, 1977).

5. Fermentative Production

Fermentative production of isobutene (2-methylpropene) from sugars is a potential bio-based alternative to petrochemical production. This method focuses on anaerobic production routes and involves metabolic engineering to achieve economically viable yields (van Leeuwen et al., 2012).

Safety And Hazards

2-Methylpropene-1,1-D2 is a highly flammable gas and presents an explosion danger . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

There is ongoing research into the thermophysical properties of 2-Methylpropan-1-ol + Cyclohexane + Benzene Ternary System and its binary subsystems within the temperature range (293.15–333.15) K and under ambient pressure . This research could provide valuable insights into the properties and potential applications of 2-Methylpropene-1,1-D2.

properties

IUPAC Name

1,1-dideuterio-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUBCCKSQIDNK-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropene-1,1-D2

Citations

For This Compound
2
Citations
PJ Derrick, AL Burlingame - Journal of the American Chemical …, 1974 - ACS Publications
The loss of a methyl radical from 2-methylpropene, 2-methylpropene-./,-/-d2, and 2-methyl-i/3-propene-3, 3, 3-dz has been studied at times from 10-! 1 to10-6 sec following field …
Number of citations: 21 pubs.acs.org
JS Ulicki - 2014 - search.proquest.com
Part I: SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS: Histone deacetylase inhibitors (HDACi) have found a …
Number of citations: 2 search.proquest.com

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